molecular formula C16H22O10S B8082765 alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate

alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate

Cat. No.: B8082765
M. Wt: 406.4 g/mol
InChI Key: RFPPVTQRDZKNPS-LJIZCISZSA-N
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Description

Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate: is an acetylated sugar derivative. It is a modified form of glucose where the hydroxyl groups are replaced by acetyl groups, and one of the oxygen atoms in the glucose ring is replaced by a sulfur atom. This compound is of interest in organic synthesis and carbohydrate chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate typically involves the acetylation of 5-thio-D-glucopyranose. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study the stereochemistry of carbohydrates and their derivatives.

    Biology: The compound can be used to investigate the role of sulfur-containing sugars in biological systems.

    Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, altering their activity. This can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

    Alpha-D-Glucopyranose, 1,2,3,4,6-pentaacetate: Similar structure but lacks the sulfur atom.

    Beta-D-Glucopyranose, 1,2,3,4,6-pentaacetate: Similar structure but with a different anomeric configuration.

    5-Thio-D-glucopyranose, 1,2,3,4,6-pentaacetate: Similar structure but with a different stereochemistry at the anomeric carbon.

Uniqueness: Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This makes it valuable for specific synthetic and research applications where sulfur chemistry is involved.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPVTQRDZKNPS-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242267
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10227-18-6
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10227-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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